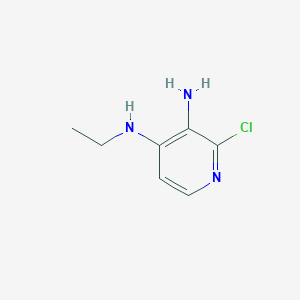

2-Chloro-N4-ethylpyridine-3,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-N-ethylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-2-10-5-3-4-11-7(8)6(5)9/h3-4H,2,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKAATGTQVWBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=NC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025509-12-9 | |

| Record name | 2-chloro-N4-ethylpyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N4-ethylpyridine-3,4-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Chloro-N4-ethylpyridine-3,4-diamine (CAS No. 1025509-12-9). As a functionalized diaminopyridine, this compound serves as a valuable building block in medicinal chemistry, particularly for the synthesis of fused heterocyclic systems such as imidazo[4,5-b]pyridines. This document consolidates available data, provides extrapolated insights based on structurally similar molecules, and outlines detailed experimental considerations to support researchers in its effective utilization.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a substituted pyridine derivative featuring a vicinal diamine functionality, a chloro substituent, and an N-ethyl group. This unique combination of functional groups makes it a versatile precursor in the synthesis of complex heterocyclic scaffolds. The pyridine core is a prevalent motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets[1]. The diamino substituents on the pyridine ring are particularly significant as they enable the construction of fused imidazole rings, leading to the formation of imidazo[4,5-b]pyridines. These structures are recognized as purine bioisosteres and have demonstrated a wide spectrum of biological activities, including antiproliferative, antiviral, and anti-inflammatory properties[2].

The presence of the chloro group at the 2-position provides a reactive handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, while the N-ethyl group at the 4-position can influence the molecule's solubility, lipophilicity, and metabolic stability, all critical parameters in drug design.

Physicochemical and Spectroscopic Properties

General Properties

| Property | Value/Information | Source/Basis |

| CAS Number | 1025509-12-9 | [3][4] |

| Molecular Formula | C₇H₁₀ClN₃ | [5] |

| Molecular Weight | 171.63 g/mol | [5] |

| Appearance | Likely a solid at room temperature | Inferred from related diaminopyridines[6] |

| Solubility | Expected to be soluble in organic solvents like Chloroform, Ether, and Ethyl Acetate | Inferred from similar compounds[7] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not publicly available. However, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of related structures such as 2-chloro-3-amino-4-methylpyridine and 5-chloropyridine-2,3-diamine[8][9].

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the protons on the pyridine ring. The proton adjacent to the ethylamino group will likely appear more upfield than the proton between the nitrogen and chlorine atoms.

-

Ethyl Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group will be present. The quartet will likely be deshielded due to its proximity to the nitrogen atom.

-

Amino Protons: Two broad singlets corresponding to the NH₂ and NH protons are expected. Their chemical shifts can be variable and are dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the chlorine atom (C2) will be significantly downfield. The carbons attached to the amino groups (C3 and C4) will also have characteristic shifts.

-

Ethyl Carbons: Two signals corresponding to the CH₂ and CH₃ of the ethyl group will be observed in the aliphatic region.

Mass Spectrometry:

PubChem provides predicted mass spectrometry data, which is crucial for confirming the molecular weight and fragmentation pattern of the compound[5].

| Adduct | Predicted m/z |

| [M+H]⁺ | 172.06360 |

| [M+Na]⁺ | 194.04554 |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted diaminopyridines. A likely approach involves the N-alkylation of a suitable precursor.

Proposed Synthetic Pathway

A potential synthetic route could start from the commercially available 2-chloro-3,4-diaminopyridine (CAS 39217-08-8)[6]. The regioselective N-ethylation of the 4-amino group would be the key step.

Figure 1: Proposed synthetic route to this compound.

Experimental Protocol: Reductive Amination (Exemplary)

This protocol is a generalized procedure based on known reductive amination reactions of aminopyridines. Optimization will be necessary for this specific substrate.

-

Reaction Setup: To a solution of 2-chloro-3,4-diaminopyridine (1.0 eq) in a suitable solvent (e.g., dichloroethane or tetrahydrofuran) under an inert atmosphere, add acetaldehyde (1.1 eq).

-

Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The reaction can be monitored by TLC.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction Progression: Continue stirring at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Causality behind Experimental Choices:

-

Reductive Amination: This method is often preferred for selective mono-N-alkylation of primary amines in the presence of other nucleophilic groups as it proceeds under mild conditions and can offer good regioselectivity.

-

Sodium Triacetoxyborohydride: This reducing agent is particularly effective for the reduction of imines and enamines in the presence of aldehydes and is generally milder than other borohydride reagents.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of imidazo[4,5-b]pyridines.

Cyclization to Imidazo[4,5-b]pyridines

The vicinal diamine functionality readily undergoes cyclization with various reagents to form the fused imidazole ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1025509-12-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1025509-12-9 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C7H10ClN3) [pubchemlite.lcsb.uni.lu]

- 5. 3,4-二氨基-2-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 2-Chloro-4-ethylpyridine CAS#: 40325-11-9 [m.chemicalbook.com]

- 7. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 8. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structural Characteristics of 2-Chloro-N4-ethylpyridine-3,4-diamine

Introduction

Substituted pyridines are fundamental scaffolds in the landscape of medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Among these, pyridinediamines are of particular interest due to their versatile chemical reactivity and their ability to act as key intermediates in the synthesis of complex heterocyclic systems. This guide provides a detailed technical overview of the structural characteristics of a specific, yet sparsely documented, derivative: 2-Chloro-N4-ethylpyridine-3,4-diamine .

While direct and extensive literature on this exact molecule is limited, this document, grounded in established principles of organic chemistry and spectroscopic data from closely related analogues, aims to provide researchers, scientists, and drug development professionals with a robust predictive framework for its synthesis and characterization. The insights herein are designed to empower researchers to anticipate the molecule's behavior, design effective synthetic strategies, and accurately interpret analytical data.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any molecule is a thorough grasp of its structure and inherent properties.

Molecular Formula: C₇H₁₀ClN₃

Molecular Weight: 171.63 g/mol

IUPAC Name: this compound

Canonical SMILES: CCNC1=C(C(=NC=C1)Cl)N

InChI Key: SSKAATGTQVWBEN-UHFFFAOYSA-N

The structure, depicted below, features a pyridine ring substituted with a chlorine atom at the 2-position, a primary amino group at the 3-position, and an ethylamino group at the 4-position. The presence of these varied functional groups imparts a unique electronic and steric profile to the molecule, influencing its reactivity and potential biological interactions.

Caption: Molecular structure of this compound.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be conceptualized by adapting established methodologies for the preparation of substituted aminopyridines. A common and effective strategy involves the nitration of a suitable chloropyridine precursor, followed by reduction of the nitro group to an amine.

A logical starting material is 2-chloro-4-aminopyridine. The synthesis would proceed through the following key steps:

-

Nitration: Introduction of a nitro group at the 3-position of 2-chloro-4-aminopyridine. This is typically achieved using a mixture of nitric acid and sulfuric acid. The amino group at the 4-position directs the electrophilic nitration to the adjacent 3-position.

-

Reduction: The resulting 2-chloro-4-amino-3-nitropyridine is then reduced to the corresponding diamine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

N-Alkylation: The final step is the selective N-alkylation of the 4-amino group. This can be achieved by reacting the diamine with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a suitable base to neutralize the hydrogen halide byproduct. The selectivity for the 4-amino group is anticipated due to its greater nucleophilicity compared to the 3-amino group, which is sterically hindered by the adjacent chloro and amino substituents.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine

Abstract

This technical guide provides a comprehensive, chemically robust pathway for the synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing from readily available precursors. This document emphasizes the strategic rationale behind each synthetic transformation, provides detailed, actionable protocols, and explains the mechanistic principles governing the reaction outcomes, particularly the regioselectivity of the key nucleophilic aromatic substitution step. All procedures are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Substituted pyridinediamines are prevalent scaffolds in pharmacologically active molecules due to their ability to engage in diverse biological interactions. This compound is a specific analog whose synthesis requires careful control over the introduction of four distinct functional groups on the pyridine core. The synthetic strategy detailed herein is designed for efficiency and control, proceeding through a logical sequence of nitration, chlorination, regioselective amination, and final reduction.

The overall transformation can be visualized through the following retrosynthetic analysis, which deconstructs the target molecule into simpler, more accessible precursors.

Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail the forward synthesis, which is logically divided into three primary stages:

-

Part A: Synthesis of the Key Intermediate, 2,4-Dichloro-3-nitropyridine.

-

Part B: Regioselective Nucleophilic Aromatic Substitution (SNAr) with Ethylamine.

-

Part C: Reduction of the Nitro Group to Yield the Final Diamine.

Part A: Synthesis of the Key Intermediate: 2,4-Dichloro-3-nitropyridine

This initial stage focuses on constructing the core scaffold with the necessary activating and leaving groups in place for subsequent transformations. The synthesis begins with the nitration of 2,4-dihydroxypyridine, followed by a dichlorination reaction.

Step A1: Nitration of 2,4-Dihydroxypyridine

The first step involves an electrophilic aromatic substitution on the electron-rich 2,4-dihydroxypyridine ring. The hydroxyl groups are strongly activating and direct the incoming electrophile, the nitronium ion (NO₂⁺), to the C3 position.

Reaction: 2,4-Dihydroxypyridine → 2,4-Dihydroxy-3-nitropyridine

Causality: The reaction is typically performed using nitric acid, often in the presence of an organic acid like acetic acid which serves as a solvent.[1][2] The electron-donating nature of the two hydroxyl groups makes the pyridine ring highly susceptible to nitration without the need for stronger acid catalysts like sulfuric acid.

Step A2: Dichlorination of 2,4-Dihydroxy-3-nitropyridine

The dihydroxy intermediate is converted to the highly reactive dichloro derivative using a potent chlorinating agent. This transformation is critical as it converts the hydroxyl groups into excellent leaving groups (chlorides) for the subsequent SNAr reaction.

Reaction: 2,4-Dihydroxy-3-nitropyridine → 2,4-Dichloro-3-nitropyridine

Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of dehydroxylative chlorination.[3][4] The reaction proceeds by converting the pyridone tautomers into chloropyridine derivatives. The mechanism involves the phosphorylation of the oxygen atoms followed by nucleophilic attack by chloride ions. Heating is required to drive the reaction to completion.

Part B: Regioselective Monoamination with Ethylamine

This is the most critical step for establishing the final substitution pattern. It relies on the principles of Nucleophilic Aromatic Substitution (SNAr), where the electronic properties of the substrate dictate the site of reaction.

Reaction: 2,4-Dichloro-3-nitropyridine + CH₃CH₂NH₂ → 2-Chloro-N4-ethyl-3-nitropyridine

Mechanistic Insight and Regioselectivity

In 2,4-dichloro-3-nitropyridine, both chlorine atoms are activated towards nucleophilic attack. However, the chlorine at the C4 position is significantly more reactive than the one at C2. This regioselectivity is governed by two main electronic factors:

-

Resonance Stabilization: The pyridine ring nitrogen can effectively stabilize the negative charge of the Meisenheimer complex (the intermediate formed during nucleophilic attack) when the attack occurs at the C4 (para) position. This stabilization is less effective for attack at the C2 (ortho) position.

-

Inductive and Resonance Effects of the Nitro Group: The strongly electron-withdrawing nitro group at C3 activates both the C2 and C4 positions. Its influence, combined with the pyridine nitrogen, most strongly acidifies the C4 position, making it the preferred site for nucleophilic attack.[5]

This predictable outcome allows for the selective displacement of only the C4 chlorine atom by ethylamine, leaving the C2 chlorine intact.

Caption: Regioselectivity of the SNAr reaction.

Part C: Reduction of the Nitro Group

The final step is the chemical reduction of the nitro group to the corresponding primary amine, yielding the target diamine. This is a standard and high-yielding transformation in aromatic chemistry.

Reaction: 2-Chloro-N4-ethyl-3-nitropyridine → this compound

Causality: Several methods are effective for this reduction. A common and cost-effective method is the use of a metal in acidic solution, such as iron powder in acetic acid or stannous chloride (SnCl₂) in hydrochloric acid.[5] Catalytic hydrogenation with H₂ over a palladium catalyst is another clean and efficient option, though care must be taken to avoid hydrodechlorination (removal of the C2 chlorine). The choice of reagent depends on substrate compatibility and desired workup conditions. The use of stannous chloride is often preferred for its chemoselectivity.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme caution.

Protocol A: Synthesis of 2,4-Dichloro-3-nitropyridine (Intermediate B)

-

Nitration (Step A1):

-

To a solution of 2,4-dihydroxypyridine (1.0 eq) in glacial acetic acid, add 65% nitric acid (1.2 eq) dropwise while maintaining the temperature below 20°C with an ice bath.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into ice water. The resulting precipitate, 2,4-dihydroxy-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.[1][2]

-

-

Dichlorination (Step A2):

-

Suspend the dried 2,4-dihydroxy-3-nitropyridine (1.0 eq, 96.2 mmol) in phosphorus oxychloride (POCl₃, 200 mL).[3]

-

Heat the reaction mixture to 90-95°C and maintain for 18-20 hours.

-

Cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

-

Caution: Carefully and slowly pour the concentrated residue into a beaker containing a large amount of crushed ice and water. This is a highly exothermic process.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-3-nitropyridine. The product can be further purified by column chromatography.[3]

-

Protocol B: Synthesis of 2-Chloro-N4-ethyl-3-nitropyridine (Intermediate C)

-

Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

-

Add triethylamine (1.5 eq) to act as an acid scavenger.

-

Add a solution of ethylamine (1.2 eq, e.g., 70% in water) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product, which can be purified by recrystallization or chromatography.

Protocol C: Synthesis of this compound (Target)

-

Dissolve 2-chloro-N4-ethyl-3-nitropyridine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise, as the reaction is exothermic.

-

Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9.

-

Extract the product into ethyl acetate or dichloromethane (3x volume).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound.

Data Summary

The following table summarizes the key reagents and expected outcomes for the synthesis. Yields are representative and may vary based on experimental conditions and scale.

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| A1 | 2,4-Dihydroxypyridine | Nitric Acid, Acetic Acid | 2,4-Dihydroxy-3-nitropyridine | ~85-95% |

| A2 | 2,4-Dihydroxy-3-nitropyridine | Phosphorus Oxychloride (POCl₃) | 2,4-Dichloro-3-nitropyridine | ~90-95%[3] |

| B | 2,4-Dichloro-3-nitropyridine | Ethylamine, Triethylamine | 2-Chloro-N4-ethyl-3-nitropyridine | ~80-90% |

| C | 2-Chloro-N4-ethyl-3-nitropyridine | Stannous Chloride (SnCl₂·2H₂O), HCl | This compound | ~85-95% |

Overall Synthetic Pathway Diagram

Caption: Complete forward synthesis pathway.

Conclusion

The synthesis of this compound is a robust and logical process achievable through standard organic chemistry transformations. The success of the synthesis hinges on the controlled, high-yield preparation of the 2,4-dichloro-3-nitropyridine intermediate and the subsequent understanding and application of regioselective nucleophilic aromatic substitution principles. The protocols provided herein, grounded in established literature, offer a reliable foundation for researchers to produce this valuable compound for further investigation.

References

Sources

- 1. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 2. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 3. 2,4-Dichloro-3-nitropyridine | 5975-12-2 [chemicalbook.com]

- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

An In-depth Technical Guide to 2-Chloro-N4-ethylpyridine-3,4-diamine (CAS: 1025509-12-9): A Key Intermediate for Bioactive Heterocycles

Introduction

2-Chloro-N4-ethylpyridine-3,4-diamine is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its strategic arrangement of a chloro substituent and vicinal diamines on a pyridine core makes it an exceptionally versatile precursor for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, its primary application in the construction of imidazo[4,5-b]pyridines, and the associated safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this intermediate in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards is paramount before handling any chemical intermediate. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1025509-12-9 | [1] |

| Molecular Formula | C₇H₁₀ClN₃ | [1] |

| Molecular Weight | 171.63 g/mol | [1] |

| Appearance | Not specified (typically an off-white to brown solid for similar compounds) | N/A |

| Solubility | No data available, likely soluble in organic solvents like DMSO, DMF, and alcohols. | N/A |

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification and Precautionary Statements | Source |

| Acute Toxicity | Harmful if swallowed or if inhaled. Toxic in contact with skin. (H302 + H332, H311) | [2] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. (H314) | [2] |

| Sensitization | May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. (H317, H334) | [2] |

| Aquatic Hazard | Harmful to aquatic life with long lasting effects. (H412) | [2] |

| Handling Precautions | Avoid breathing mist or vapours. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/ protective clothing/ eye protection/ face protection. In case of inadequate ventilation wear respiratory protection. (P261, P264, P270, P271, P280, P285) | [2] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition. Handle and store under an inert gas as it is air and moisture sensitive. | [2] |

Note: The safety data is based on a Safety Data Sheet (SDS) for a closely related compound and should be treated as indicative. Always refer to the specific SDS provided by the supplier for CAS number 1025509-12-9 before handling.

Proposed Synthesis Pathway

The rationale for this proposed synthesis is grounded in well-established named reactions and transformations common in heterocyclic chemistry. The initial nitration of a 2-chloropyridine derivative, followed by the introduction of an ethylamino group and subsequent reduction of the nitro group, represents a logical and feasible approach to constructing the target molecule.

Caption: Proposed synthetic pathway for this compound.

Detailed Proposed Experimental Protocol:

Step 1: Synthesis of 2-chloro-4-(ethylamino)-3-nitropyridine

-

To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add triethylamine (1.5 eq).

-

Cool the mixture in an ice bath and add ethylamine (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the 2-chloro-4-(ethylamino)-3-nitropyridine (1.0 eq) in a mixture of acetic acid and ethanol.

-

Add iron powder (5.0 eq) portion-wise to the stirred solution. The reaction is exothermic and may require external cooling to maintain a temperature between 40-50 °C.

-

After the addition is complete, heat the mixture to 70-80 °C for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Core Application: Synthesis of Imidazo[4,5-b]pyridines

The primary and most significant application of this compound is its role as a precursor for the construction of the imidazo[4,5-b]pyridine scaffold. This fused heterocyclic system is a bioisostere of purine and is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-proliferative, antiviral, antibacterial, and anti-inflammatory properties.

The most common method for constructing the imidazo[4,5-b]pyridine ring from a pyridine-3,4-diamine is the Phillips condensation reaction . This involves the condensation of the diamine with an aldehyde, followed by an oxidative cyclization.

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.

Detailed Experimental Protocol: Phillips Condensation

This protocol describes a general procedure for the synthesis of a 2-aryl-substituted imidazo[4,5-b]pyridine derivative from this compound.

-

To a solution of this compound (1.0 eq) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO), add the desired aromatic aldehyde (1.1 eq).

-

Add an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅) (1.5 eq) to the mixture.

-

Heat the reaction mixture to 120-140 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated product can be collected by filtration.

-

Wash the solid with water and then a small amount of cold ethanol or isopropanol.

-

Dry the product under vacuum to yield the 2-aryl-imidazo[4,5-b]pyridine derivative.

The choice of the aromatic aldehyde allows for the introduction of diverse substituents at the 2-position of the imidazo[4,5-b]pyridine core, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.

Analytical Characterization

While specific published spectral data for this compound is scarce, the identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the pyridine ring, and broad signals for the amine protons. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the five distinct carbons of the substituted pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (171.63 g/mol ), with a characteristic isotopic pattern for a monochlorinated compound. |

| HPLC | A single major peak indicating the purity of the compound, typically analyzed using a C18 reverse-phase column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or triethylamine to improve peak shape for the basic amine groups. |

Conclusion

References

- Sigma-Aldrich. Safety Data Sheet. (A representative SDS for a similar compound was consulted, as a specific one for CAS 1025509-12-9 was not available in the initial search).

Sources

2-Chloro-N4-ethylpyridine-3,4-diamine molecular weight

An In-depth Technical Guide to the Molecular Weight of 2-Chloro-N4-ethylpyridine-3,4-diamine

Introduction

This compound is a substituted pyridine derivative belonging to the class of heterocyclic amines. Compounds of this nature are significant building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and its functional groups.[1][2] Accurate determination of the molecular weight is the most fundamental step in the characterization of this, or any, chemical entity. It serves as the primary identifier and is a prerequisite for all subsequent quantitative analyses, including reaction stoichiometry, purity assessment, and formulation development.

This guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight for this compound (CAS No: 1025509-12-9). It is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of the principles and practical methodologies for characterizing such molecules.

Physicochemical Properties and Molecular Weight

The foundational properties of this compound are summarized below. The molecular weight is derived from its chemical formula, which is confirmed through a combination of structural elucidation and mass analysis techniques as described in subsequent sections.

| Property | Value | Source / Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 1025509-12-9 | Chemical Abstracts Service[3][4] |

| Molecular Formula | C₇H₁₀ClN₃ | Derived from Structure |

| Average Molecular Weight | 171.63 g/mol | Calculated |

| Monoisotopic Mass | 171.05632 Da | Calculated (from most abundant isotopes) |

Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic masses of all atoms in a molecule.[5] The calculation is based on the molecular formula (C₇H₁₀ClN₃) and the standard atomic weights of the constituent elements.

-

Carbon (C): 7 atoms × 12.011 u = 84.077 u

-

Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

-

Total Average Molecular Weight: 84.077 + 10.080 + 35.453 + 42.021 = 171.631 u

This value represents the weighted average of all naturally occurring isotopes. For high-resolution mass spectrometry, the monoisotopic mass, calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N), is the more relevant value.

Diagram: Molecular Structure

Caption: 2D structure of this compound.

Experimental Verification: A Self-Validating Approach

While theoretical calculation provides an expected value, experimental verification is essential for confirming the identity and purity of a synthesized compound. A multi-technique approach ensures the highest degree of confidence, creating a self-validating system where results from orthogonal methods converge.

Mass Spectrometry (MS): The Gold Standard for Molecular Weight

Mass spectrometry is the most direct and accurate method for determining the molecular weight of a small molecule.[5][6] The technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing data that directly corresponds to the molecular mass.[6]

Principle of Causality: The compound is introduced into the MS instrument, where it is ionized (e.g., by Electrospray Ionization, ESI), a process that imparts a charge to the molecule, typically by adding a proton [M+H]⁺. The resulting ions are then separated by a mass analyzer (e.g., Quadrupole or Time-of-Flight) based on their m/z ratio. The detector records the abundance of ions at each m/z value, generating a mass spectrum. For this compound, the protonated molecule [C₇H₁₁ClN₃]⁺ would be expected at an m/z value corresponding to its monoisotopic mass plus the mass of a proton (~172.064). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) provides an additional, definitive confirmation of the structure.

Protocol: Direct Infusion ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-300).

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Verify its m/z value against the calculated monoisotopic mass. Observe the A+2 peak (from the ³⁷Cl isotope) at approximately m/z 174.061, with an intensity of roughly one-third of the main peak.

This protocol is particularly effective for polar, nitrogen-containing compounds like heterocyclic amines.[7][8][9]

Diagram: MS Workflow for Molecular Weight Verification

Caption: Workflow for molecular weight confirmation using ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Validation

While MS directly measures mass, NMR spectroscopy provides detailed information about the chemical structure, thereby validating the molecular formula from which the weight is calculated.[6] ¹H and ¹³C NMR spectra reveal the number and connectivity of hydrogen and carbon atoms in the molecule.

Principle of Causality: The presence of specific chemical shifts, coupling patterns, and signal integrations in the NMR spectrum must be consistent with the proposed structure of this compound. For example, the ¹H NMR spectrum should show signals for the aromatic protons on the pyridine ring, the ethyl group (a characteristic triplet and quartet), and the amine protons. The ¹³C NMR would confirm the presence of seven distinct carbon environments. This structural confirmation provides authoritative grounding for the molecular formula C₇H₁₀ClN₃. Studies on substituted pyridines provide a wealth of data for predicting and interpreting such spectra.[2][10][11][12]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Observe the chemical shifts, integration values (proton count), and splitting patterns (J-coupling).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all seven carbon atoms.

-

Spectral Interpretation: Correlate the observed signals with the expected structure. For example, the CH₂ and CH₃ signals of the ethyl group should show a clear triplet-quartet coupling pattern. The aromatic region should contain two distinct proton signals.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

The accuracy of any characterization is contingent on the purity of the sample. HPLC is a powerful technique for separating components in a mixture and assessing the purity of the main compound.[6][13]

Principle of Causality: An impure sample containing residual solvents, starting materials, or byproducts will yield ambiguous results in MS and NMR and is not a true representation of the target compound. HPLC separates the target compound from these impurities. A sample showing a single major peak (e.g., >95% by area) in the chromatogram is considered sufficiently pure for definitive molecular weight analysis.

Conclusion

The molecular weight of this compound is theoretically calculated to be 171.63 g/mol based on its molecular formula, C₇H₁₀ClN₃. This fundamental property is authoritatively confirmed through a synergistic application of analytical techniques. Mass spectrometry provides a direct and precise measurement of the molecular mass, while NMR spectroscopy validates the underlying atomic arrangement and confirms the molecular formula.[1][6] Supporting analysis by HPLC ensures that these measurements are performed on a pure substance. This rigorous, multi-faceted approach provides an unassailable confirmation of the compound's identity and serves as the foundation for all further research and development activities.

References

-

MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]

-

Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

-

Siddiqui, Z. A., et al. Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry. [Link]

-

Amador-Sánchez, Y. A., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. [Link]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

-

University of Rochester. Determination of Molecular Weight. [Link]

-

Chygorin, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. [Link]

-

A&A Pharmachem. 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine. [Link]

-

Park, S., et al. (2015). Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters. [Link]

-

Impact Analytical. Molecular Weight Determination. [Link]

-

Lee, K.-J., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Toxicological Research. [Link]

-

Jhu, S.-C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. [Link]

-

Jhu, S.-C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. [Link]

-

Khan, M. R., et al. (2008). New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1025509-12-9 [amp.chemicalbook.com]

- 4. 1025509-12-9|this compound|BLD Pharm [bldpharm.com]

- 5. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 6. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. asianpubs.org [asianpubs.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Determination of Molecular Weight [eng.uc.edu]

An In-depth Technical Guide to the Reactivity of 2-Chloro-N4-ethylpyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Chloro-N4-ethylpyridine-3,4-diamine, a key heterocyclic building block in medicinal chemistry. While direct extensive experimental data for this specific substituted pyridine is emerging, this document synthesizes information from established chemical principles and extensive studies on analogous compounds, particularly its close structural analog, 2-Chloro-5-methylpyridine-3,4-diamine. This guide offers in-depth insights into its regioselective reactions, focusing on the differential reactivity of its vicinal amino groups. We will explore the theoretical underpinnings of its amino group nucleophilicity, detail strategies for regioselective acylation, and subsequent cyclization reactions to form therapeutically relevant imidazo[4,5-b]pyridine scaffolds. Detailed, field-proven experimental protocols, quantitative data from analogous systems, and workflow visualizations are provided to empower researchers in the practical application of this versatile intermediate in the pursuit of novel chemical entities for drug discovery and development.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound (CAS No. 1025509-12-9) is a highly functionalized pyridine derivative that serves as a pivotal precursor in the synthesis of fused heterocyclic systems.[1][2][3] Its vicinal diamine functionality makes it an ideal starting material for the construction of imidazo[4,5-b]pyridines. These scaffolds are of significant interest in medicinal chemistry as they are recognized bioisosteres of purines, leading to a broad spectrum of biological activities, including potential as antiproliferative, antiviral, antibacterial, and anti-inflammatory agents.[4][5] The strategic placement of the chloro, ethyl, and two amino groups on the pyridine ring creates a unique electronic landscape, allowing for controlled, regioselective reactions that are critical for the synthesis of specific, biologically active isomers.

Synthesis of this compound

The synthesis of this compound typically proceeds through a multi-step sequence, starting from a readily available substituted pyridine. A common and effective strategy involves the introduction of a nitro group, which is subsequently reduced to an amine.

A plausible synthetic route is as follows:

-

Nitration: Starting with a suitable 2-chloro-4-ethylaminopyridine, nitration is carried out, typically using a mixture of concentrated nitric and sulfuric acids. The directing effects of the substituents on the pyridine ring will favor the introduction of the nitro group at the 3-position.

-

Reduction: The resulting 2-chloro-N4-ethyl-3-nitropyridin-4-amine is then subjected to reduction to convert the nitro group to an amino group. Common reducing agents for this transformation include iron powder in acetic acid or catalytic hydrogenation.[6][7]

This synthetic approach provides a reliable method for accessing the target diamine, setting the stage for its diverse applications in heterocyclic synthesis.

Reactivity Analysis: The Interplay of Electronic Effects

The reactivity of this compound is primarily dictated by the electronic properties of its substituents and their influence on the nucleophilicity of the two amino groups at the 3- and 4-positions.

-

Pyridine Nitrogen: The nitrogen atom within the pyridine ring is inherently electron-withdrawing, which generally decreases the electron density of the ring system.

-

Chloro Group: The chloro substituent at the 2-position is strongly electron-withdrawing through its inductive effect (-I). This effect significantly deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

-

Ethyl Group: The ethyl group at the N4-position is a weak electron-donating group through its inductive effect (+I).

This interplay of electronic effects results in a differential reactivity of the 3-amino and 4-amino groups. The N4-amino group, being directly attached to the electron-donating ethyl group, is expected to be more electron-rich and, therefore, more nucleophilic than the 3-amino group. However, the steric bulk of the ethyl group may also play a role in certain reactions.

Regioselective Acylation

The differential nucleophilicity of the two amino groups can be exploited to achieve regioselective acylation. Under kinetically controlled conditions, the more nucleophilic N4-amino group is expected to react preferentially with acylating agents.

For instance, acylation with an acid chloride or anhydride can be directed to the N4-position by carefully controlling the reaction temperature and stoichiometry of the reagents. This selective acylation is a crucial step in preparing precursors for specific isomers of fused heterocyclic systems.

Cyclization Reactions: Formation of Imidazo[4,5-b]pyridines

One of the most valuable applications of this compound is its use in the synthesis of imidazo[4,5-b]pyridines. A widely employed and efficient method for this transformation is the Phillips condensation reaction.[4] This reaction involves the condensation of the diamine with an aromatic aldehyde, followed by an oxidative cyclization to form the fused imidazole ring.

The reaction is typically carried out in a high-boiling solvent such as dimethyl sulfoxide (DMSO) and is often mediated by an oxidizing agent like sodium metabisulfite (Na₂S₂O₅).[4] This methodology allows for the convenient introduction of a wide variety of aryl substituents at the 2-position of the imidazopyridine core, which is invaluable for exploring structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments involving this compound and its analogs. These protocols are designed to be self-validating and are based on established procedures in heterocyclic chemistry.

Protocol for the Synthesis of 2-Chloro-N4-ethyl-3-nitropyridin-4-amine (Hypothetical)

This protocol is based on general nitration procedures for substituted pyridines.

Materials:

-

2-Chloro-4-ethylaminopyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 2-chloro-4-ethylaminopyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol for the Reduction of 2-Chloro-N4-ethyl-3-nitropyridin-4-amine to this compound (Hypothetical)

This protocol is based on standard nitro group reduction methods.[6][7]

Materials:

-

2-Chloro-N4-ethyl-3-nitropyridin-4-amine

-

Iron Powder

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Carbonate

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, suspend 2-chloro-N4-ethyl-3-nitropyridin-4-amine and iron powder in a mixture of ethanol and water.

-

Add a catalytic amount of glacial acetic acid to the suspension.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium carbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the desired diamine.

Protocol for the Phillips Condensation to Synthesize 2-Aryl-7-chloro-6-(ethylamino)-1H-imidazo[4,5-b]pyridines

This protocol is adapted from the well-established Phillips condensation reaction.[4]

Materials:

-

This compound

-

Aromatic Aldehyde (e.g., benzaldehyde)

-

Sodium Metabisulfite (Na₂S₂O₅)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl Acetate

-

Brine

Procedure:

-

To a solution of this compound in DMSO, add the aromatic aldehyde and sodium metabisulfite.

-

Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired imidazo[4,5-b]pyridine.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1025509-12-9 | C₇H₁₀ClN₃ | 171.63 |

| 2-Chloro-5-methylpyridine-3,4-diamine | Not available | C₆H₈ClN₃ | 157.60 |

| 2-chloro-N4-methylpyridine-3,4-diamine | 50432-67-2 | C₆H₈ClN₃ | 157.60 |

Visualizations

Synthesis Workflow

Caption: Key steps in the Phillips condensation reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. The differential reactivity of its vicinal amino groups, governed by the electronic interplay of the chloro and ethyl substituents, allows for regioselective functionalization. This guide has provided a comprehensive overview of its synthesis, reactivity, and key applications, supported by detailed experimental protocols. By leveraging the principles and methodologies outlined herein, researchers can effectively utilize this compound to accelerate the discovery and development of novel drug candidates.

References

-

Agn-chem. 2-chloro-4-N-ethylpyridine-3,4-diamine. [Link]

-

PubChemLite. This compound (C7H10ClN3). [Link]

-

ResearchGate. ChemInform Abstract: Cyclization of Substituted 3,4-Diaminopyridines into 1H-T[1][2][3]riazolo[4,5-c]pyridine 2-Oxide Derivatives During the Nitration Process. [Link]

- Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

-

AstaTech. 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine | 842144-03-0. [Link]

-

ResearchGate. INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. [Link]

-

PubChemLite. 2-chloro-n4-methylpyridine-3,4-diamine (C6H8ClN3). [Link]

- Google Patents.

- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- Google Patents.

-

PubMed Central. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]

- Google Patents.

-

PMC - NIH. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

-

ResearchGate. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. [Link]

Sources

- 1. 1025509-12-9|this compound|BLD Pharm [bldpharm.com]

- 2. angenechemical.com [angenechemical.com]

- 3. CAS:1025509-12-9, this compound-毕得医药 [bidepharm.com]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 7. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Functional Groups of 2-Chloro-N4-ethylpyridine-3,4-diamine: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical analysis of the functional groups present in 2-Chloro-N4-ethylpyridine-3,4-diamine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The strategic placement of a chloro group, an ethylamino substituent, and vicinal diamines on a pyridine scaffold imparts a unique chemical reactivity profile, making it a versatile precursor for the synthesis of complex bioactive molecules, particularly fused heterocyclic systems like imidazo[4,5-b]pyridines.

Molecular Architecture and Strategic Significance

This compound possesses a highly functionalized pyridine core. The interplay of its distinct functional groups—the electron-withdrawing chloro group, the electron-donating ethylamino group, and the nucleophilic vicinal diamines—governs its reactivity and utility as a scaffold in the synthesis of pharmacologically relevant compounds.

| Functional Group | Position | Key Characteristics |

| Chloro | C2 | Electron-withdrawing, activates the ring for nucleophilic aromatic substitution, serves as a leaving group. |

| Amino | C3 | Nucleophilic, prone to acylation and condensation reactions. |

| Ethylamino | C4 | N-alkylation enhances electron-donating character compared to a primary amine, influences regioselectivity. |

| Pyridine Nitrogen | N1 | Basic, influences the overall electron density of the ring. |

Synthesis of the Core Scaffold

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methodologies for analogous substituted pyridines. A common strategy involves the introduction of the amino groups and the chloro substituent onto a pyridine ring, followed by N-alkylation.

A potential synthetic pathway could commence with 2-chloro-3-nitropyridine, which can undergo nucleophilic aromatic substitution with ethylamine to introduce the N4-ethylamino group. Subsequent reduction of the nitro group at the C3 position would yield the desired this compound. This multi-step synthesis highlights the controlled and sequential functionalization required to obtain this specific isomer.

Caption: Plausible synthetic route to this compound.

Reactivity and Functional Group Interplay

The reactivity of this compound is a direct consequence of the electronic and steric properties of its functional groups.

The Vicinal Diamines: Gateway to Fused Heterocycles

The most significant feature of this molecule is the presence of the 3,4-diamine functionality. This arrangement is primed for cyclocondensation reactions with a variety of electrophiles to form fused five-membered rings, most notably the imidazo[4,5-b]pyridine scaffold.[1] This reaction is a cornerstone in the synthesis of purine isosteres, which are prevalent in many biologically active compounds.[2]

The general mechanism involves the initial formation of a Schiff base between one of the amino groups and a carbonyl compound (e.g., an aldehyde), followed by intramolecular cyclization and subsequent aromatization. The choice of reaction conditions can influence which of the two amino groups reacts first, a concept known as regioselectivity.

Caption: General scheme for the formation of imidazo[4,5-b]pyridines.

The 2-Chloro Group: A Handle for Further Functionalization

The chloro group at the 2-position of the pyridine ring serves two primary roles. Firstly, its electron-withdrawing nature activates the pyridine ring towards nucleophilic attack. Secondly, and more importantly, it acts as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents at this position, further diversifying the molecular scaffold. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are powerful tools for achieving these transformations.[3]

The N4-Ethylamino Group: A Modulator of Reactivity

The presence of an ethyl group on the 4-amino nitrogen has a subtle but important influence on the molecule's reactivity. N-alkylation generally increases the electron-donating ability of the amino group through an inductive effect.[4] This can enhance the nucleophilicity of the pyridine ring and may influence the regioselectivity of electrophilic attack. In the context of the vicinal diamines, the ethyl group also introduces steric bulk, which can direct the initial reaction of an incoming electrophile to the less hindered 3-amino group.

Spectroscopic Characterization (Predicted)

1H NMR:

-

Aromatic Protons: Two doublets in the aromatic region, corresponding to the protons at the C5 and C6 positions of the pyridine ring.

-

Ethyl Group: A quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons.

-

Amino Protons: Broad singlets for the NH2 and NH protons, the chemical shifts of which would be sensitive to solvent and concentration.

13C NMR:

-

Five distinct signals for the carbon atoms of the pyridine ring.

-

Two signals corresponding to the ethyl group carbons.

IR Spectroscopy:

-

N-H Stretching: Characteristic medium to strong absorption bands in the region of 3200-3500 cm-1 corresponding to the primary and secondary amines.

-

C=C and C=N Stretching: Absorptions in the 1400-1600 cm-1 region, typical for the pyridine ring.

-

C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm-1.

Mass Spectrometry:

-

The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.[5]

-

Common fragmentation patterns would likely involve the loss of the ethyl group, the chloro group, and potentially the elimination of HCN from the pyridine ring.[5]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The imidazo[4,5-b]pyridine core, readily accessible from this precursor, is a privileged scaffold found in a variety of biologically active molecules, including kinase inhibitors, antivirals, and anti-inflammatory agents. The ability to further functionalize the scaffold at the 2-position (via substitution of the chloro group) and modify the N-alkyl group at the 4-position allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a strategically designed chemical building block whose functional groups are orchestrated to provide a versatile platform for the synthesis of complex, medicinally relevant molecules. A thorough understanding of the interplay between the chloro, ethylamino, and vicinal diamine functionalities is paramount for its effective utilization in the design and execution of synthetic strategies in drug discovery. The principles of nucleophilicity, electrophilicity, and regioselectivity, as dictated by these functional groups, empower chemists to construct novel molecular architectures with the potential for significant biological activity.

References

- Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine? Blog.

- Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1761–1767.

- Salome, C., et al. (2013). A very straightforward method for preparing differently substituted imidazo[4,5-b]pyridines.

- Reddy, T. R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4350-4357.

- Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.

- Clark, D. A., et al. (2016). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Figshare.

- Hassert, M., et al. (2014). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. ValpoScholar.

- ChemicalBook. (n.d.). 2,3-Diaminopyridine(452-58-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2,6-Diaminopyridine(141-86-6) 1H NMR spectrum.

- BLDpharm. (n.d.). 1025509-12-9|this compound.

- Process for the preparation of 2-chloro-pyridine and its derivatives. (1972).

- Wulff, G., et al. (2002). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed.

- Patel, K., et al. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(3).

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2016).

- Preparation method of 2-chloro-4-aminopyridine. (2015).

- PubChem. (n.d.). This compound (C7H10ClN3).

- Process for making 3-amino-2-chloro-4-methylpyridine. (2002).

- ChemicalBook. (n.d.). 2-Chloro-N4-(2-methypropyl)-3,4-quinolinediamine synthesis.

- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (2012).

- Begunov, R. S., et al. (2018). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...

- Bergman, R. G., & Ellman, J. A. (2008).

- Ji, H., et al. (2021).

- Elsakka, S., et al. (2009). Mass fragmentation pattern of compounds 3a and 3b.

- Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14). (2019).

- Sheehy, K., et al. (2020). N- and O-alkylation reactions of ambident nucleophiles 1–3. Methylation...

- University of Colorado Boulder. (n.d.).

- Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC.

- Gabbaï, F. P., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.

- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (2003).

- Krawczuk, A., & Tanski, J. M. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. NIH.

- Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.

- Meriney, S. D., et al. (2021).

- Krawczuk, A., & Tanski, J. M. (2017).

- Mayr, H., et al. (2019). Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines. PMC - PubMed Central.

- G, L., et al. (1982). Heterocyclic ambident nucleophiles. III. The alkylation of sodium adenide.

- Meriney, S. D., et al. (2021).

- de Oliveira, T. B., et al. (2025). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives.

- Flet, L., et al. (2010).

Sources

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]

- 4. "The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(" by Kevin L. Jantzi, Susan Wiltrakis et al. [scholar.valpo.edu]

- 5. yufengchemicals.com [yufengchemicals.com]

2-Chloro-N4-ethylpyridine-3,4-diamine: A Strategic Building Block for Fused Heterocyclic Systems

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N4-ethylpyridine-3,4-diamine, a highly functionalized synthetic building block. While direct literature on this specific molecule is sparse, its structural motifs—a vicinal diamine, a reactive chloro-substituent, and an N-ethyl group—make it an analogue of well-studied precursors in medicinal chemistry. This guide extrapolates from established principles of pyridine chemistry to detail its physicochemical properties, safety protocols, a proposed synthetic pathway, and its principal application in the construction of imidazo[4,5-b]pyridine scaffolds, which are recognized as crucial purine bioisosteres in drug discovery. Detailed, field-proven protocols for analogous compounds are provided to empower researchers in their synthetic endeavors.

Introduction and Strategic Importance

This compound is a pyridine derivative designed for synthetic utility. Its strategic value lies in the orthogonal reactivity of its functional groups:

-

Vicinal Diamines (C3-NH2 and C4-NHEt): This arrangement is the cornerstone of its utility, serving as a direct precursor for the annulation of five-membered rings, most notably imidazoles.

-

2-Chloro Substituent: The chloro group, activated by the pyridine ring nitrogen, is a versatile handle for post-modification via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

-

N4-Ethyl Group: This substituent provides a specific vector for modulating the physicochemical properties (e.g., solubility, lipophilicity) and biological interactions of the final target molecules.

The primary application of this building block is in the synthesis of substituted imidazo[4,5-b]pyridines . These fused heterocyclic systems are of immense interest in medicinal chemistry as they act as bioisosteres of purines, enabling them to interact with a wide range of biological targets. Consequently, imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as antiproliferative, antiviral, and anti-inflammatory agents.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for the successful application of any synthetic building block.

Compound Properties

| Property | Value | Source |

| CAS Number | 1025509-12-9 | [1] |

| Molecular Formula | C₇H₁₀ClN₃ | [2] |

| Molecular Weight | 171.63 g/mol | [2] |

| Appearance | Solid (Typical) | - |

| Storage | Store at 2-8°C, protect from light and moisture. Handle under an inert atmosphere. | [2] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

Hazard Identification: [2]

-

Acute Toxicity: Harmful if swallowed or if inhaled. Toxic in contact with skin.

-

Corrosion/Irritation: Causes severe skin burns and eye damage.

-

Sensitization: May cause allergy or asthma symptoms if inhaled and may cause an allergic skin reaction.

-

Environmental: Harmful to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE): [2][3]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator is required.

-

If Inhaled: Move the person to fresh air. Call a physician immediately.

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.

Proposed Synthetic Pathway

The proposed synthesis proceeds in two key steps from 2,4-dichloro-3-nitropyridine:

-

Regioselective Nucleophilic Aromatic Substitution (SNA r): The reaction of 2,4-dichloro-3-nitropyridine with ethylamine is expected to yield the desired 2-chloro-4-ethylamino-3-nitropyridine. The substitution occurs preferentially at the C4 position.

-

Causality: The nitro group at C3 activates both the C2 and C4 positions towards nucleophilic attack. However, the C4 position is generally more activated (para to the ring nitrogen) and often sterically more accessible, leading to regioselective substitution.[4] This principle is a cornerstone of pyridine chemistry.

-

-

Nitro Group Reduction: The nitro group of the intermediate is then reduced to the corresponding amine to yield the final product.

-

Causality: This reduction is a standard and high-yielding transformation. Common and effective reagents for this step include iron powder in acetic acid (Fe/AcOH) or stannous chloride (SnCl₂) in an alcoholic solvent. These reagents are chemoselective for the nitro group, leaving the chloro-substituent intact.

-

Sources

The Unseen Scaffold: A Technical Guide to 2-Chloro-N4-ethylpyridine-3,4-diamine for Advanced Drug Discovery

Abstract